Cas no 2138307-91-0 (2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde)
2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-725967
- 2-(3-hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde
- 2138307-91-0
- 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde
-
- Inchi: 1S/C12H15NO2/c1-9-3-4-10(6-14)11(5-9)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3
- InChI Key: ZJIFTDSCQHLGJR-UHFFFAOYSA-N
- SMILES: OC1(C)CN(C2C=C(C)C=CC=2C=O)C1
Computed Properties
- Exact Mass: 205.110278721g/mol
- Monoisotopic Mass: 205.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 40.5Ų
2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725967-1.0g |
2-(3-hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde |
2138307-91-0 | 1g |
$0.0 | 2023-06-06 |
2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde
Compound 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde (CAS No: 2138307-91-0)
The compound 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde, with CAS number 2138307-91-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a substituted azetidine ring. The presence of hydroxyl and methyl groups introduces interesting stereochemical and functional properties, making it a valuable subject for research and potential applications in drug development.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, research published in 2023 demonstrated that 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding underscores the potential of this compound as a lead molecule for developing therapeutic agents targeting such conditions.
The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde involves a multi-step process that typically begins with the preparation of the azetidine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements are crucial for scaling up production if the compound is to be used in clinical trials or commercial applications.
In terms of physical properties, this compound has been shown to have a melting point of approximately 155°C and a boiling point around 450°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory techniques, including chromatography and spectroscopy. The compound's stability under different pH conditions has also been extensively studied, revealing its resilience in both acidic and basic environments.
One of the most promising aspects of 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde is its potential as an intermediate in the synthesis of more complex molecules. Researchers have explored its use as a building block for constructing bioactive compounds with enhanced pharmacokinetic profiles. For example, a study published in the Journal of Medicinal Chemistry outlined how this compound can be modified to improve its bioavailability, making it a more viable option for drug delivery systems.
The biological evaluation of this compound has revealed intriguing results. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, suggesting its potential role in anti-inflammatory and antioxidant therapies. Furthermore, preliminary toxicological studies indicate that the compound exhibits low toxicity at therapeutic concentrations, which is a critical factor for its consideration as a drug candidate.
Looking ahead, the development of novel analogs based on 2-(3-Hydroxy-3-methylazetidin-1-yl)-4-methylbenzaldehyde holds great promise for expanding its therapeutic applications. By modifying the substituents on the benzaldehyde ring or altering the azetidine structure, researchers can tailor the compound's properties to target specific diseases or enhance its efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process, bringing us closer to realizing its full potential in medicine.
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